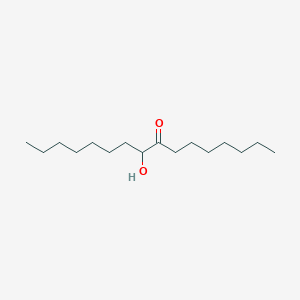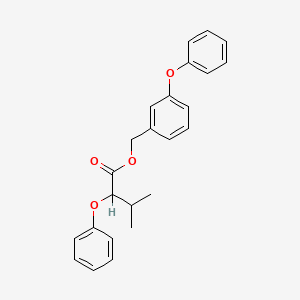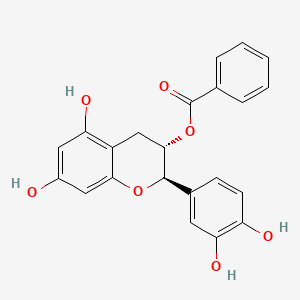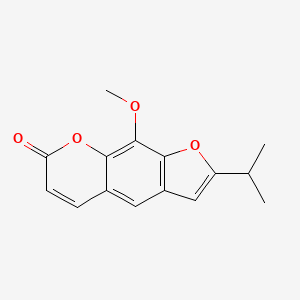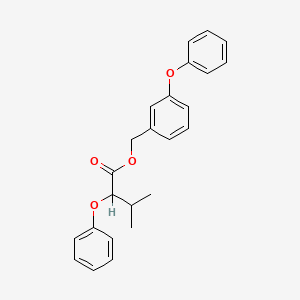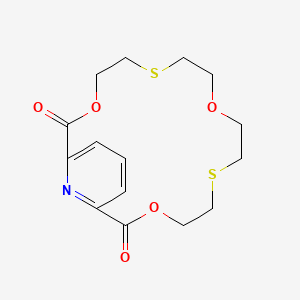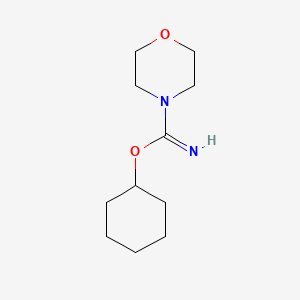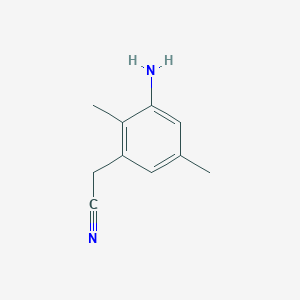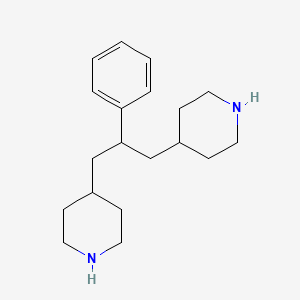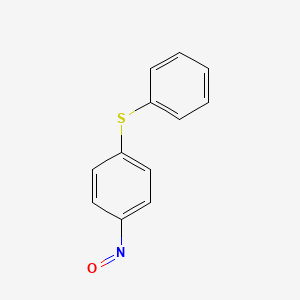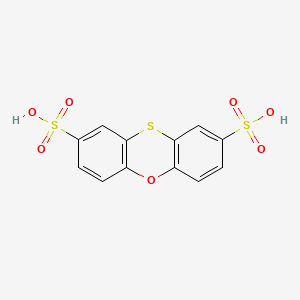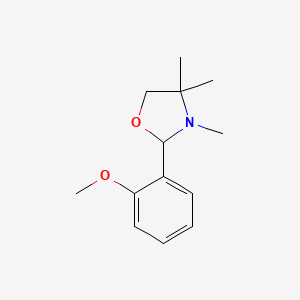
2-(2-Methoxyphenyl)-3,4,4-trimethyl-1,3-oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyphenyl)-3,4,4-trimethyl-1,3-oxazolidine is an organic compound that belongs to the class of oxazolidines. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of the methoxyphenyl group and the trimethyl substitution on the oxazolidine ring imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-3,4,4-trimethyl-1,3-oxazolidine typically involves the reaction of 2-methoxybenzaldehyde with a suitable amine and a ketone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the oxazolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The purification of the final product is usually achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxyphenyl)-3,4,4-trimethyl-1,3-oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amines or alcohols
Substitution: Brominated or nitrated derivatives
Aplicaciones Científicas De Investigación
2-(2-Methoxyphenyl)-3,4,4-trimethyl-1,3-oxazolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of polymers and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxyphenyl)-3,4,4-trimethyl-1,3-oxazolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methoxyphenyl)piperazine
- 2-(2-Methoxyphenyl)benzoxazole
- Tris(2-methoxyphenyl)phosphine
Uniqueness
2-(2-Methoxyphenyl)-3,4,4-trimethyl-1,3-oxazolidine is unique due to its specific substitution pattern on the oxazolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and in research settings.
Propiedades
Número CAS |
30094-06-5 |
|---|---|
Fórmula molecular |
C13H19NO2 |
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)-3,4,4-trimethyl-1,3-oxazolidine |
InChI |
InChI=1S/C13H19NO2/c1-13(2)9-16-12(14(13)3)10-7-5-6-8-11(10)15-4/h5-8,12H,9H2,1-4H3 |
Clave InChI |
XUKKSEBVJIEVKG-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(N1C)C2=CC=CC=C2OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



